molecular formula C17H16N2O4 B15126451 3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid

3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid

Cat. No.: B15126451
M. Wt: 312.32 g/mol
InChI Key: CUCWYPZMZPNLGA-UHFFFAOYSA-N
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Description

3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is known for its unique structural features, which include a dimethylamino group and a dioxoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of 3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[6-(dimethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]propanoic acid

InChI

InChI=1S/C17H16N2O4/c1-18(2)13-7-6-12-15-10(13)4-3-5-11(15)16(22)19(17(12)23)9-8-14(20)21/h3-7H,8-9H2,1-2H3,(H,20,21)

InChI Key

CUCWYPZMZPNLGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCC(=O)O

Origin of Product

United States

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